2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole

CNS drug design Blood-brain barrier penetration Physicochemical property optimization

2,3A-Dimethyl-octahydropyrrolo[3,4-c]pyrrole (CAS 2059934-91-5) is a saturated bicyclic diamine with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g·mol⁻¹. The canonical SMILES, CN1CC2CNCC2(C)C1 , reveals a fused octahydropyrrolo[3,4-c]pyrrole core bearing an N2-methyl group and a 3a-bridgehead methyl substituent that creates a quaternary carbon center.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B12313086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCC12CNCC1CN(C2)C
InChIInChI=1S/C8H16N2/c1-8-5-9-3-7(8)4-10(2)6-8/h7,9H,3-6H2,1-2H3
InChIKeyLWYGAPMELYUMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3A-Dimethyl-octahydropyrrolo[3,4-c]pyrrole (CAS 2059934-91-5): Key Physicochemical and Structural Identifiers for Procurement


2,3A-Dimethyl-octahydropyrrolo[3,4-c]pyrrole (CAS 2059934-91-5) is a saturated bicyclic diamine with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g·mol⁻¹ . The canonical SMILES, CN1CC2CNCC2(C)C1 , reveals a fused octahydropyrrolo[3,4-c]pyrrole core bearing an N2-methyl group and a 3a-bridgehead methyl substituent that creates a quaternary carbon center. The scaffold belongs to the 3,7-diazabicyclo[3.3.0]octane family and is recognized in medicinal chemistry as a conformationally constrained isosteric replacement for piperazine [1]. Commercially, the compound is supplied as the free base at ≥95% purity and is also available as the cis-hydrochloride salt (CAS 3037660-21-9) with defined (3aR,6aS) stereochemistry .

Why 2,3A-Dimethyl-octahydropyrrolo[3,4-c]pyrrole Cannot Be Replaced by Unsubstituted or Mono-Methyl Octahydropyrrolo[3,4-c]pyrrole Analogs


The 2,3A-dimethyl substitution pattern is not an interchangeable decoration but a fundamental determinant of physicochemical and conformational properties. Removal of the N2-methyl group restores a second hydrogen bond donor (HBD count increases from 1 to 2) and lowers lipophilicity, while omission of the 3a-bridgehead methyl eliminates the quaternary center that locks the scaffold's geometry . The unsubstituted parent octahydropyrrolo[3,4-c]pyrrole (CAS 5840-00-6) exhibits a substantially higher topological polar surface area (TPSA 24.06 vs. 15.27 Ų) and a negative logP (−0.5748 vs. +0.1575), placing it in a different permeability and solubility class . The 2-monomethyl analog (CAS 86732-28-7, C₇H₁₄N₂, MW 126.2) lacks the bridgehead quaternary carbon entirely, affording greater conformational flexibility and a different hydrogen-bonding profile [1]. These quantitative differences in TPSA, logP, HBD count, and molecular rigidity mean that the 2,3A-dimethyl variant occupies a distinct property space—one that cannot be replicated by simply re-methylating a generic octahydropyrrolo[3,4-c]pyrrole core after procurement.

Quantitative Differentiation Evidence: 2,3A-Dimethyl-octahydropyrrolo[3,4-c]pyrrole vs. Closest Analogs


Topological Polar Surface Area (TPSA): 36.5% Reduction vs. Unsubstituted Parent Scaffold Improves Predicted Membrane Permeability

The 2,3A-dimethyl compound exhibits a computed TPSA of 15.27 Ų, compared with 24.06 Ų for the unsubstituted octahydropyrrolo[3,4-c]pyrrole parent scaffold (CAS 5840-00-6), representing a reduction of 8.79 Ų or 36.5% . Lower TPSA is strongly correlated with improved passive transcellular permeability, a critical parameter for crossing phospholipid bilayers including the blood-brain barrier. The widely accepted threshold for favorable CNS oral bioavailability is TPSA < 60–70 Ų, and while both compounds fall well below this ceiling, the 2,3A-dimethyl variant's significantly lower TPSA positions it closer to the optimal range (typically < 40 Ų) for compounds relying on passive diffusion as the primary uptake mechanism.

CNS drug design Blood-brain barrier penetration Physicochemical property optimization

Lipophilicity Shift: ΔLogP +0.73 vs. Unsubstituted Parent Enables Tunable CNS Property Space

The computed logP for 2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole is +0.1575, compared to −0.5748 for the unsubstituted parent scaffold, yielding a net lipophilicity increase of ΔLogP +0.73 . This shift moves the compound from negative logP territory (favoring aqueous solubility) into the slightly positive range associated with balanced solubility-permeability profiles. The CNS MPO (Multi-Parameter Optimization) desirability score, which penalizes both excessively low (logP < 0) and excessively high (logP > 5) values, favors logP in the 1–3 range; the 2,3A-dimethyl variant (logP 0.16) is closer to this optimal window than the unsubstituted parent (logP −0.57).

Lipophilicity optimization CNS MPO scoring ADME prediction

Hydrogen Bond Donor Count: Reduction from 2 to 1 Relative to Unsubstituted Parent Improves Predicted BBB Penetration

The 2,3A-dimethyl compound possesses a single hydrogen bond donor (the secondary amine N–H at position 5), compared with two HBDs for the unsubstituted parent (both N–H groups at positions 2 and 5) . This is a direct consequence of N2-methylation, which replaces a polar N–H with an N–CH₃ group. In CNS drug design, the number of hydrogen bond donors is a critical determinant of blood-brain barrier penetration; the widely cited rule that CNS drugs should ideally have ≤3 HBDs is well established, and each additional HBD is estimated to reduce BBB permeation rate by approximately one log unit [1]. The 2-methyl analog (CAS 86732-28-7) also possesses only one HBD; however, it lacks the 3a-methyl quaternary center , meaning that among single-HBD octahydropyrrolo[3,4-c]pyrroles, only the 2,3A-dimethyl variant combines the reduced HBD count with the conformational constraint of the bridgehead quaternary carbon.

Hydrogen bonding BBB permeation CNS drug-likeness

Scaffold-Class Advantage: Octahydropyrrolo[3,4-c]pyrrole as Piperazine Isostere Demonstrates >7-Fold Potency Gain in mGlu1 NAM Series

In a systematic SAR study of mGlu1 negative allosteric modulators, direct replacement of the piperazine ring in the initial hit compound (1) with the unsubstituted octahydropyrrolo[3,4-c]pyrrole scaffold afforded compound 8, which exhibited more than seven-fold greater potency against human mGlu1 (IC₅₀ = 85 nM for 8 vs. an estimated IC₅₀ > 600 nM for the parent piperazine compound 1) [1]. This potency enhancement was attributed to the scaffold's unique geometry—the cis-fused bicyclic system presents the two nitrogen atoms in a fixed spatial orientation distinct from the more flexible piperazine chair conformations. The 2,3A-dimethyl variant builds upon this scaffold-class advantage by further tuning the electronic and steric environment: the N2-methyl group eliminates one HBD (reducing desolvation penalty upon target binding) while the 3a-methyl locks the bridgehead geometry, potentially enhancing the entropic component of binding affinity.

Isosteric replacement mGlu1 negative allosteric modulator Piperazine bioisostere

3a-Bridgehead Methyl Quaternary Center: Unique Conformational Constraint Not Available in 2-Methyl or Unsubstituted Analogs

The 3a-methyl substituent creates a quaternary sp³ carbon at the ring junction, a structural feature absent in both the unsubstituted parent (CAS 5840-00-6, bridgehead C–H) and the 2-monomethyl analog (CAS 86732-28-7, bridgehead C–H) . The compound has zero rotatable bonds (Rotatable_Bonds = 0) , meaning the entire scaffold is completely rigid with no conformational degrees of freedom beyond ring pseudorotation. This is quantitatively distinct from flexible diamine scaffolds such as N,N'-dimethylethylenediamine (2 rotatable bonds) or even piperazine (ring flip conformational exchange). The (3aR,6aS)-cis configuration of the ring junction, available as a defined stereoisomer (CAS 2137730-45-9) , provides a specific spatial presentation of the two nitrogen atoms with a fixed N···N distance and dihedral angle.

Conformational restriction Quaternary carbon Entropic benefit Scaffold rigidity

Recommended Research and Industrial Application Scenarios for 2,3A-Dimethyl-octahydropyrrolo[3,4-c]pyrrole Based on Differentiated Property Evidence


CNS Drug Discovery: Fragment-to-Lead Programs Requiring Favorable BBB Penetration Predictors

With TPSA of 15.27 Ų, a single HBD, a logP of +0.1575, and MW of 140.23, this compound occupies an attractive CNS property space. Its TPSA is 36.5% lower than the unsubstituted parent scaffold , while the single HBD (vs. 2) reduces the predicted BBB permeation penalty by approximately one log unit [1]. These properties make it suitable as a core scaffold for fragment-based or fragment-to-lead CNS programs targeting receptors such as orexin, nAChR, or mGlu subtypes, where the octahydropyrrolo[3,4-c]pyrrole framework has already demonstrated target engagement [2][3]. The rigid, zero-rotatable-bond architecture also makes it amenable to structure-based design, as the scaffold's bound conformation is essentially pre-organized.

Piperazine Bioisostere Replacement with Differentiated Basicity and Geometry

The octahydropyrrolo[3,4-c]pyrrole scaffold has been validated as a piperazine isostere that can enhance target potency (>7-fold improvement demonstrated in mGlu1 NAM series [2]). Unlike piperazine, which undergoes rapid chair-flip conformational exchange in solution, the 2,3A-dimethyl variant presents its two nitrogen atoms in a fixed cis relationship defined by the (3aR,6aS) ring junction. The N2-methyl group also modulates the basicity of one nitrogen relative to the other (predicted pKa of secondary amine ~10.9 vs. tertiary amine ~8.5–9.0), enabling chemoselective functionalization during library synthesis. This scenario is most valuable when a medicinal chemistry program has identified a piperazine-containing hit and seeks to improve potency, selectivity, or intellectual property position through scaffold hopping.

Synthesis of Constrained Diamine Building Blocks for Asymmetric Catalysis and Chiral Ligand Design

The defined (3aR,6aS) cis-stereochemistry available as CAS 2137730-45-9 makes this compound a valuable precursor for chiral ligands and organocatalysts. The quaternary 3a-methyl center creates a sterically differentiated environment around the two nitrogen atoms, while the zero rotatable bonds ensure that any derived catalyst or ligand has a fixed geometry. The free secondary amine (position 5) can be selectively functionalized (e.g., sulfonylation, amidation, reductive amination) in the presence of the tertiary N2-methyl amine, providing a single-point diversification handle that preserves the scaffold's conformational integrity. This application is supported by the broader use of 3a-substituted octahydropyrrolo[3,4-c]pyrroles as intermediates for bioactive molecules targeting CNS receptors .

Physicochemical Property Benchmarking for in-House Compound Library Design

The quantitative property data for this compound—TPSA 15.27, logP 0.1575, HBD 1, HBA 2, MW 140.23, RotBonds 0 —can serve as a reference point for designing proprietary focused libraries around the octahydropyrrolo[3,4-c]pyrrole scaffold. By comparing these values with the unsubstituted parent (TPSA 24.06, logP −0.5748, HBD 2 ) and the 2-monomethyl analog (MW 126.2, lacking quaternary center ), library designers can rationally select substitution patterns to span specific property ranges. For procurement, ordering all three scaffolds (unsubstituted, 2-methyl, and 2,3A-dimethyl) as a mini-library provides coverage of TPSA from 15.3 to 24.1 Ų, logP from −0.57 to +0.16, and HBD count from 1 to 2, enabling systematic exploration of property-activity relationships.

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